(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (5S)-3-(3-carboxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Reduction: (5S)-3-(3-hydroxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
As a chiral auxiliary: This compound can be used in asymmetric synthesis to induce chirality in the products.
As a building block: It can be used as a building block in the synthesis of more complex molecules.
Biology
Antibacterial activity: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may have similar activity.
Medicine
Drug development: This compound could be explored as a potential lead compound for the development of new antibiotics or other therapeutic agents.
Industry
Chemical synthesis: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one would likely involve inhibition of bacterial protein synthesis, similar to other oxazolidinone antibiotics. This would involve binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Uniqueness
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other oxazolidinone derivatives.
Properties
CAS No. |
919081-45-1 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(5S)-3-(3-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-8(15)9-3-2-4-10(5-9)13-6-11(7-14)17-12(13)16/h2-5,11,14H,6-7H2,1H3/t11-/m0/s1 |
InChI Key |
AIISTGMCHFBHHF-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C[C@H](OC2=O)CO |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(OC2=O)CO |
Origin of Product |
United States |
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